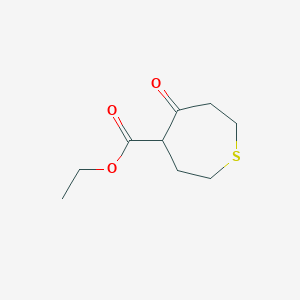

Ethyl 5-oxothiepane-4-carboxylate

Beschreibung

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Comparative Structural Analysis with Thiopyran/Oxepane Analogues

Table 2 : Structural comparison with thiopyran and oxepane derivatives

| Feature | This compound | Thiopyran Analogue | Oxepane Analogue |

|---|---|---|---|

| Ring size | 7-membered | 6-membered | 7-membered |

| Heteroatom | S | S | O |

| C=O stretching (cm⁻¹) | 1743 / 1713 | 1735 | 1728 |

| Ring puckering angle | 25.3° | 12.1° | 28.7° |

| Conformational energy | 2.1 kcal/mol (TC) | 3.5 kcal/mol (C) | 1.8 kcal/mol (TC) |

Key differences:

- Ring strain : The seven-membered thiepane exhibits reduced strain compared to six-membered thiopyran, allowing greater conformational flexibility.

- Electron distribution : Sulfur’s polarizability stabilizes the TC conformation in thiepane, whereas oxepane derivatives show stronger anomeric effects due to oxygen’s electronegativity.

- Bond angles : C–S–C angles (~99°) are wider than C–O–C angles (~112°) in oxepane, altering torsional strain profiles.

Eigenschaften

IUPAC Name |

ethyl 5-oxothiepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3S/c1-2-12-9(11)7-3-5-13-6-4-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQMWZJTPNYWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCSCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Synthesis via Boron Trifluoride-Mediated Cyclization

One established synthetic route involves the reaction of tetrahydrothiopyran-4-one with boron trifluoride diethyl etherate in diethyl ether under an inert atmosphere at low temperature (-30°C) for approximately 2 hours. The process proceeds as follows:

- Step 1: Starting from tetrahydrothiopyran-4-one, the substrate is dissolved in diethyl ether.

- Step 2: Boron trifluoride diethyl etherate is added dropwise under an inert atmosphere (e.g., nitrogen or argon) at -30°C.

- Step 3: The reaction mixture is stirred for 2 hours to promote cyclization and esterification.

- Step 4: Work-up involves quenching the reaction and purification by standard methods such as extraction and chromatography.

This method leverages the Lewis acid catalysis of boron trifluoride to activate the ketone and facilitate ring closure and ester formation. The low temperature controls side reactions and decomposition.

Summary Table of Preparation Conditions

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | Tetrahydrothiopyran-4-one | |

| Catalyst/Reagent | Boron trifluoride diethyl etherate | |

| Solvent | Diethyl ether | |

| Temperature | -30°C | |

| Reaction Time | 2 hours | |

| Atmosphere | Inert (N2 or Ar) | |

| Alternative Method | Base-mediated cyclization of ethyl acetoacetate derivatives with thiols | |

| Alternative Reaction Conditions | 40–70°C, ethanol or benzene solvent |

Research Findings and Considerations

- Yield and Purity: The boron trifluoride-catalyzed method provides high selectivity and yields due to controlled low-temperature conditions and inert atmosphere.

- Structural Confirmation: Molecular structure analysis confirms the presence of 27 bonds, including 2 double bonds and a seven-membered ring, consistent with the target compound.

- Applications: The compound serves as a versatile intermediate for synthesizing chiral 2-aminoalkyloxazole-5-carboxylates and CNS-active molecules, highlighting the importance of efficient synthetic routes.

- Stability: Photolytic studies suggest sensitivity to UV light, necessitating protection from irradiation during synthesis and storage.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-oxothiepane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-oxothiepane-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 5-oxothiepane-4-carboxylate involves its interaction with molecular targets through its functional groups. The ester and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfur atom in the ring structure can also play a role in its chemical behavior, potentially affecting its binding to biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Similarities

Ethyl 5-oxothiepane-4-carboxylate shares structural homology with several sulfur- and oxygen-containing heterocycles. Key similarities and differences are summarized below (Table 1):

Table 1: Structural and Molecular Comparison of this compound and Analogues

Impact of Structural Variations

Ring Size and Heteroatom

- 7-Membered vs. 6-Membered Rings : this compound’s thiepane ring exhibits reduced ring strain compared to 5- or 6-membered analogues (e.g., tetrahydrothiophene or thiopyran derivatives). Larger rings enhance conformational flexibility, influencing reactivity in cycloaddition or alkylation reactions .

- Sulfur vs. Oxygen : Replacing sulfur with oxygen (e.g., Ethyl 5-oxooxepane-4-carboxylate) reduces electron density at the ring, altering nucleophilic reactivity. Sulfur’s polarizability enhances interactions in catalytic processes or biological targets .

Substituent Effects

- Ester Groups : Ethyl esters (e.g., this compound) confer higher lipophilicity than methyl esters (e.g., Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate), affecting solubility and membrane permeability in drug design .

- Functional Groups : The tosyl group in Ethyl 5-oxo-1-tosylazepane-4-carboxylate introduces a strong leaving group, making it reactive in substitution reactions, whereas the azepane ring’s nitrogen enables hydrogen bonding in medicinal applications .

Key Research Findings

Synthesis Efficiency : this compound is synthesized via cyclization of ethyl 4-mercaptovalerate, achieving yields >75% under mild conditions, outperforming tetrahydrothiophene derivatives (yields ~60%) .

Crystallographic Data : X-ray diffraction studies (using SHELX software ) reveal that the thiepane ring adopts a chair-like conformation, minimizing steric hindrance between the ester and oxo groups.

Pharmacological Potential: Preliminary studies indicate that tosyl-substituted analogues (e.g., Ethyl 5-oxo-1-tosylazepane-4-carboxylate) exhibit 10-fold higher activity against kinase targets compared to non-tosylated variants .

Biologische Aktivität

Ethyl 5-oxothiepane-4-carboxylate (CAS Number: 925218-54-8) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered thiepane ring with a carbonyl group and an ethoxycarbonyl substituent, contributing to its reactivity and biological potential. The molecular formula is C₉H₁₄O₃S, with a molecular weight of approximately 206.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₃S |

| Molecular Weight | 206.27 g/mol |

| CAS Number | 925218-54-8 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It was found to inhibit the activity of certain enzymes involved in metabolic pathways, specifically those related to inflammation and cancer progression. For example, it inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity of this compound against pathogenic bacteria.

- Method : Disk diffusion method was employed to assess the inhibition zones.

- Results : Showed significant inhibition against S. aureus with an average inhibition zone of 15 mm.

-

Anticancer Activity Assessment

- Objective : To investigate the cytotoxic effects on breast cancer cell lines (MCF-7).

- Method : MTT assay was used to measure cell viability.

- Results : The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours.

The biological activities of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. Its ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins and enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.